

An In-depth Technical Guide to 2-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzaldehyde

Cat. No.: B104083

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-Chloro-5-hydroxybenzaldehyde**, a significant chemical intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

2-Chloro-5-hydroxybenzaldehyde is an aromatic aldehyde with the chemical formula C₇H₅ClO₂. Its structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a formyl group at positions 2, 5, and 1, respectively.

Table 1: IUPAC Name and Synonyms

Type	Identifier
IUPAC Name	2-chloro-5-hydroxybenzaldehyde[1]
Synonyms	Benzaldehyde, 2-chloro-5-hydroxy-[1][2]
2-chloro-5-hydroxy-benzaldehyde[1]	
2-CHLOR-5-HYDROXYBENZALDEHYD[2]	
2-CLORO-5-HIDROXIBENZALDEHÍDO[2]	
2-CHLORO-5-HYDROXYBENZALDÉHYDE[2]	

Table 2: Physicochemical Properties

Property	Value
CAS Number	7310-94-3 [1] [2] [3]
Molecular Formula	C ₇ H ₅ ClO ₂ [1] [2] [3]
Molecular Weight	156.57 g/mol [3]
Melting Point	110.5-111.5 °C [3]
Boiling Point	272.4±20.0 °C (Predicted) [3]
Density	1.404±0.06 g/cm ³ (Predicted) [3]
pKa	8.80±0.18 (Predicted) [2] [3]
Solubility	Very slightly soluble (0.66 g/L at 25 °C) [2]
Appearance	Faint yellow/faint orange crystalline powder [3]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C [3]

Synthesis of 2-Chloro-5-hydroxybenzaldehyde

A common laboratory-scale synthesis of **2-Chloro-5-hydroxybenzaldehyde** involves the chlorination of 3-hydroxybenzaldehyde using N-chlorosuccinimide (NCS) in the presence of an acid catalyst.[\[3\]](#)

Experimental Protocol

Materials:

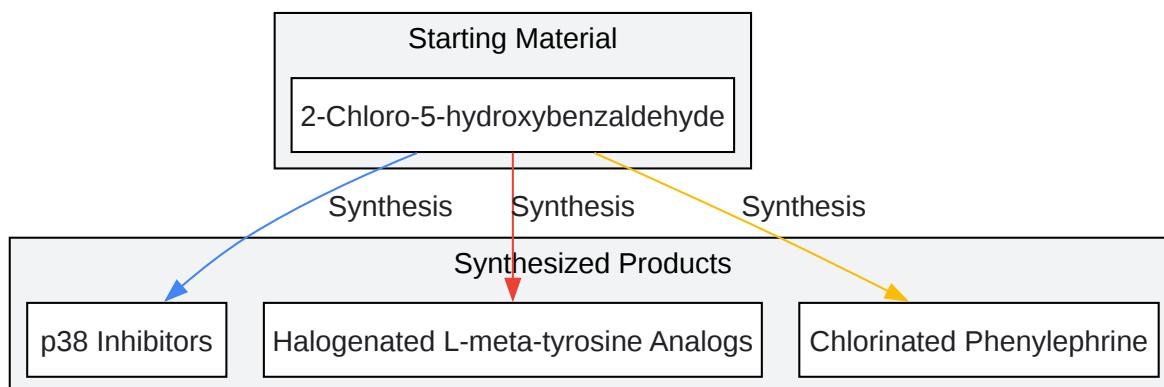
- 3-Hydroxybenzaldehyde
- Acetonitrile
- p-Toluenesulfonic acid
- N-chlorosuccinimide (NCS)

- Aqueous sodium thiosulfate
- Ethyl acetate
- Saturated saline solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate

Procedure:

- Dissolve 3-hydroxybenzaldehyde (1 g, 10 mmol) in acetonitrile (50 mL).[3]
- Add p-toluenesulfonic acid to the solution in batches at room temperature.[3]
- After stirring for 5 minutes, add N-chlorosuccinimide (NCS, 1.33 g, 10 mmol).[3]
- Continue to stir the reaction mixture at room temperature for 2 hours.[3]
- Upon completion, quench the reaction with aqueous sodium thiosulfate.[3]
- Dilute the mixture with ethyl acetate and wash with saturated saline.[3]
- Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]
- Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (10:1 to 5:1) to yield **2-chloro-5-hydroxybenzaldehyde**.[3]

Applications in Synthesis

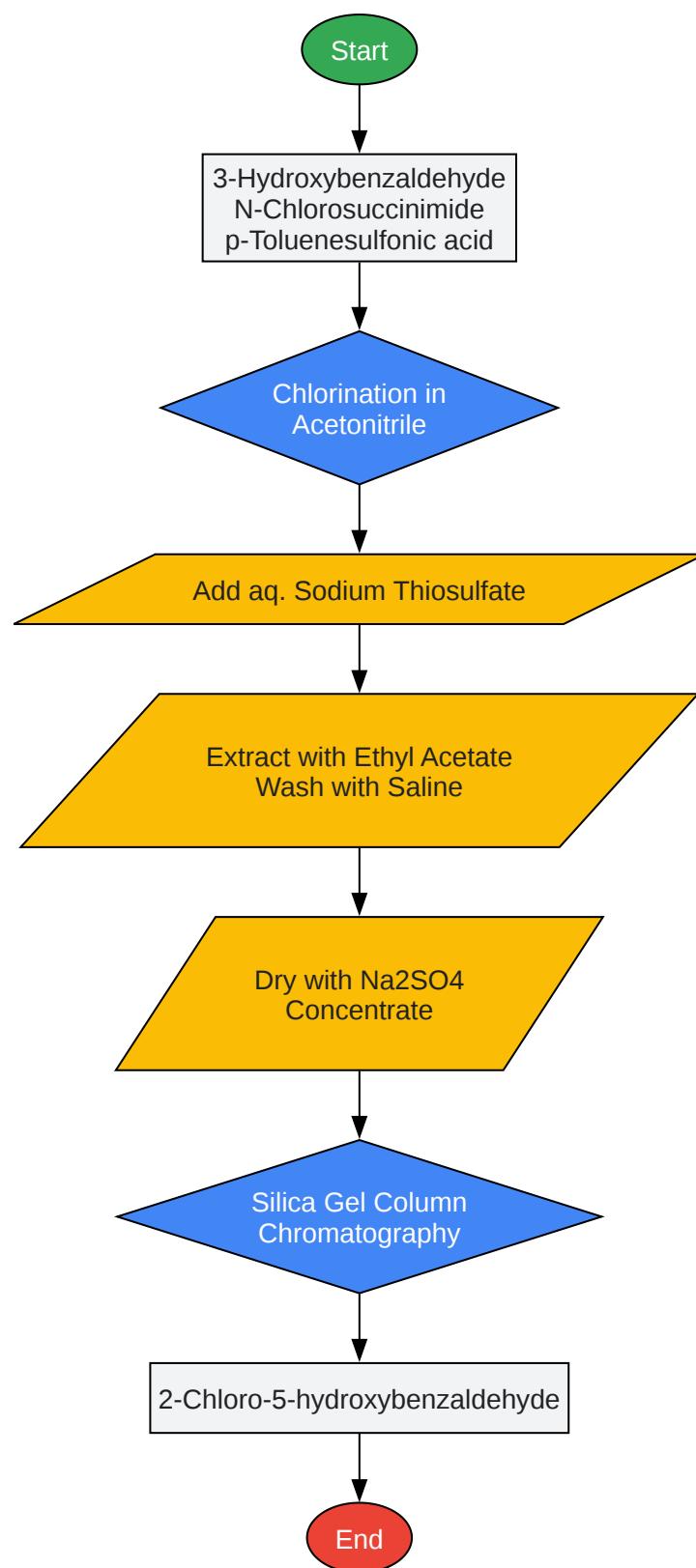

2-Chloro-5-hydroxybenzaldehyde serves as a key starting material and reagent in the synthesis of various biologically active molecules.

Role in Drug Development and Agrochemicals

This compound is utilized in the preparation of:

- p38 inhibitors: These are investigated for the treatment of chronic obstructive pulmonary disease (COPD).[3]
- Halogenated analogs of L-meta-tyrosine: These have applications as biodegradable herbicides.[3]
- Chlorinated phenylephrine: A derivative of the well-known decongestant.[3]

The following diagram illustrates the synthetic utility of **2-Chloro-5-hydroxybenzaldehyde**.



[Click to download full resolution via product page](#)

Caption: Synthetic pathways from **2-Chloro-5-hydroxybenzaldehyde**.

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the purified product can be visualized as a logical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **2-Chloro-5-hydroxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21294524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-CHLORO-5-HYDROXYBENZALDEHYDE CAS#: 7310-94-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-5-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104083#2-chloro-5-hydroxybenzaldehyde-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com